Cas no 1805139-91-6 (Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate)

Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate
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- インチ: 1S/C13H15NO3/c1-3-9-5-11(15)6-10(8-14)12(9)7-13(16)17-4-2/h5-6,15H,3-4,7H2,1-2H3
- InChIKey: KSDOXFWQHTYCBC-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CC(=CC=1CC)O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- XLogP3: 2.2
- トポロジー分子極性表面積: 70.3
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001924-250mg |
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate |
1805139-91-6 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010001924-1g |
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate |
1805139-91-6 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010001924-500mg |
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate |
1805139-91-6 | 97% | 500mg |
863.90 USD | 2021-07-06 |
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetateに関する追加情報
Comprehensive Overview of Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate (CAS No. 1805139-91-6)
Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate (CAS No. 1805139-91-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and fine chemical synthesis. This ester derivative, characterized by its cyano and hydroxyphenyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Its molecular structure, combining an ethyl ester moiety with a hydroxyphenyl ring, offers versatility in reactions such as condensation, cyclization, and nucleophilic substitution.
In recent years, the demand for Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate has surged due to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a precursor for heterocyclic compounds, which are pivotal in designing kinase inhibitors and antioxidant agents. The compound's cyano group enhances its reactivity, enabling efficient transformations into more complex structures. This aligns with the growing trend in green chemistry, where efficient synthetic routes are prioritized to minimize waste and energy consumption.
From an industrial perspective, CAS No. 1805139-91-6 is often utilized in the production of specialty chemicals and advanced materials. Its stability under various conditions makes it suitable for large-scale manufacturing processes. Additionally, the compound's hydroxyphenyl component contributes to its solubility in polar solvents, a feature highly valued in formulation chemistry. This property is particularly relevant in the development of biodegradable polymers and eco-friendly coatings, addressing the global push for sustainable solutions.
The synthesis of Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate typically involves the esterification of corresponding carboxylic acids or the Knoevenagel condensation of aldehydes with active methylene compounds. These methods are well-documented in academic literature, reflecting the compound's significance in organic synthesis. Recent advancements in catalytic processes have further optimized its production, reducing costs and improving yields. Such innovations are critical for meeting the escalating demand from the pharmaceutical and agrochemical sectors.
One of the most frequently asked questions about Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate revolves around its spectroscopic characterization. Techniques like NMR, IR, and mass spectrometry are commonly employed to confirm its purity and structural integrity. These analyses are essential for quality control, especially in industries where precision is paramount. Another trending topic is the compound's potential role in cancer research, as its derivatives have shown promise in preclinical studies targeting specific enzyme pathways.
In conclusion, Ethyl 2-cyano-6-ethyl-4-hydroxyphenylacetate (CAS No. 1805139-91-6) stands out as a multifaceted compound with broad applicability. Its unique structural features and reactivity profile position it as a key player in modern chemical innovation. As research continues to uncover new applications, this compound is poised to remain at the forefront of scientific and industrial advancements, catering to the evolving needs of a sustainable future.
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